

# Biological Activity & Pharmacological Profile: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

CAS No.: 1002557-04-1

Cat. No.: B1426032

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## Executive Summary

**2-(4-Chlorophenyl)-2-methylpropylamine HCl** (CAS: 1002557-04-1) is a synthetic phenethylamine derivative and a structural isomer of the anorectic drug Chlorphentermine. While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a -disubstituted phenethylamine with a para-chloro halogenation—confers distinct biological activities.

This compound functions primarily as a monoamine transporter modulator, with high predicted affinity for the Serotonin Transporter (SERT) due to the 4-chlorophenyl moiety. Unlike its

-dimethyl isomer (Chlorphentermine), this

-dimethyl isomer possesses an unsubstituted

-methylene group, rendering it susceptible to oxidative deamination by Monoamine Oxidase (MAO). This structural nuance dictates a distinct pharmacokinetic profile characterized by a shorter half-life and lower oral bioavailability compared to its MAO-resistant analogs.

## Chemical Identity & Structural Analysis[1][2][3][4]

### Nomenclature and Identification[2]

- IUPAC Name: 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
- Common Synonyms:
  - (4-Chlorophenyl)isobutylamine HCl; 1-Amino-2-(4-chlorophenyl)-2-methylpropane HCl.
- CAS Number: 1002557-04-1[1][2]
- Molecular Formula:
  - (HCl salt)
- Molecular Weight: 220.14 g/mol [3]

### Structural Pharmacophore

The molecule belongs to the

-phenylpropylamine class. It features a quaternary carbon at the

-position relative to the amine, distinguishing it from the amphetamine class (

-methyl) and the phentermine class (

-dimethyl).

Feature	Structure Segment	Biological Implication
Aromatic Ring	4-Chlorophenyl	Enhances lipophilicity and selectivity for SERT over DAT/NET.
-Carbon	Quaternary (Gem-dimethyl)	Provides steric bulk; prevents -hydroxylation; increases lipophilicity.
-Carbon	Methylene ( )	Critical Site: Unsubstituted nature allows access for MAO degradation.
Amine	Primary ( )	Essential for transporter binding and translocation.

## Isomeric Comparison

The biological activity is best understood by contrasting it with its positional isomer, Chlorphentermine.

- Chlorphentermine:

(  
-dimethyl). MAO Resistant. Long duration.

- Target Compound:

(  
-dimethyl). MAO Susceptible. Short duration.

## Pharmacology & Mechanism of Action

### Monoamine Transporter Interaction

Based on the Structure-Activity Relationship (SAR) of 4-chlorophenethylamines, 2-(4-Chlorophenyl)-2-methylpropylamine acts as a serotonergic agent.

- **SERT Binding:** The para-chloro substitution is a classic determinant for serotonin selectivity (e.g., p-chloroamphetamine, chlorphentermine). The compound likely acts as a substrate-type releaser or a reuptake inhibitor of serotonin (5-HT).
- **DAT/NET Selectivity:** The bulky -dimethyl group typically reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the parent phenethylamine, reducing psychostimulant potential while retaining anorectic properties.

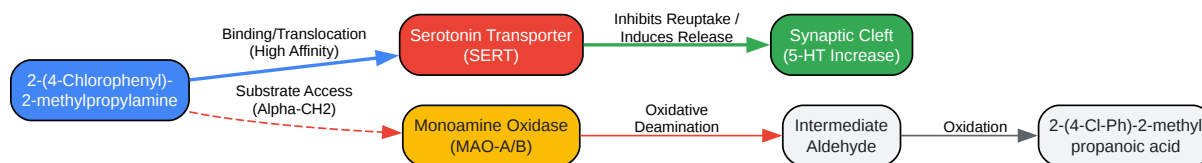
## Metabolic Stability (The MAO Factor)

A critical differentiator for this compound is its metabolic fate.

- **Mechanism:** Monoamine Oxidase (MAO) enzymes target the -carbon adjacent to the amine.
- **Vulnerability:** Since the -carbon is a methylene group ( ), it is chemically accessible for oxidative deamination to the corresponding aldehyde, which is subsequently oxidized to 2-(4-chlorophenyl)-2-methylpropanoic acid.
- **Outcome:** Unlike Chlorphentermine, which cannot be deaminated due to a quaternary -carbon, this compound is rapidly metabolized, limiting its systemic exposure and duration of action in vivo unless administered with an MAO inhibitor.

## Signaling Pathway Visualization

The following diagram illustrates the differential interaction and metabolic fate compared to standard phenethylamines.



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Figure 1: Pharmacodynamic and pharmacokinetic pathway. Note the MAO susceptibility pathway distinct from

-methylated analogs.

## Experimental Protocols

### In Vitro Binding Assay (SERT/DAT/NET)

To validate the affinity profile, a radioligand binding assay is the standard protocol.

Materials:

- HEK293 cells stably expressing human SERT, DAT, or NET.
- Radioligands:
  - 5-HT (SERT),
  - DA (DAT),
  - NE (NET).
- Test Compound: **2-(4-Chlorophenyl)-2-methylpropylamine HCl** (dissolved in DMSO).

Protocol:

- Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
- Incubation: Mix 50

L membrane suspension, 25

L radioligand (

concentration), and 25

L test compound (concentration range

to

M).

- Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 4°C for 120 min (DAT) to prevent uptake.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Calculate  
and  
using non-linear regression (Cheng-Prusoff equation).

Self-Validating Check:

- Control: Use Chlorphentermine or Fluoxetine as a positive control for SERT binding. If controls deviate >15% from historical  
, invalidate the run.

## Synthesis of Reference Standard

For research purposes, the compound can be synthesized via a Friedel-Crafts Alkylation followed by modifications, though direct amino-alkylation is more common.

Step-by-Step Workflow:

- Precursor: Start with 4-Chlorobenzene.

- Alkylation: React with Methallyl chloride (3-chloro-2-methylpropene) using  
  
or  
  
catalyst to form 1-chloro-2-(4-chlorophenyl)-2-methylpropane.
  - Note: This step establishes the quaternary carbon framework.
- Amination: React the chloro-intermediate with excess alcoholic ammonia ( ) in a pressure vessel at 100°C.
- Purification: Acid-base extraction. Convert the free base to HCl salt using ethereal HCl. Recrystallize from Isopropanol/Ether.

## Safety & Toxicology Profile

### Cardiovascular Risks (hERG & 5-HT2B)

Phenethylamines with 4-halogen substitutions carry a known risk of off-target binding.

- Valvulopathy: Compounds with high affinity for 5-HT2B receptors (e.g., Fenfluramine) induce cardiac valve fibrosis. 2-(4-Chlorophenyl)-2-methylpropylamine must be screened for 5-HT2B agonism.
- QT Prolongation: The lipophilic nature and charged amine suggest potential hERG channel blockade. In vitro hERG patch-clamp assays are mandatory before in vivo use.

### Serotonin Syndrome

Due to its predicted SERT release mechanism, co-administration with MAOIs or SSRIs poses a high risk of Serotonin Syndrome.

- Symptoms: Hyperthermia, rigidity, myoclonus, autonomic instability.
- Mitigation: Washout period of 14 days required if switching from MAOIs.

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